molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine

{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine

Cat. No.: B15149003
M. Wt: 620.1 g/mol
InChI Key: GLGLUQVVDHRLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleyloxy-3-dimethylaminopropane is an ionizable cationic lipid with a protonatable tertiary amine head group that shows a positive charge at low pH. This compound is highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH, which readily passes through the cell membrane. These properties make 1,2-dioleyloxy-3-dimethylaminopropane highly suitable for transfection and drug delivery applications .

Preparation Methods

1,2-Dioleyloxy-3-dimethylaminopropane is synthesized through a series of chemical reactions involving oleic acid and dimethylaminopropane. The synthetic route typically involves the esterification of oleic acid with dimethylaminopropane under specific reaction conditions. Industrial production methods often involve large-scale esterification processes, followed by purification steps to obtain the desired product .

Chemical Reactions Analysis

1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1,2-Dioleyloxy-3-dimethylaminopropane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .

Comparison with Similar Compounds

1,2-Dioleyloxy-3-dimethylaminopropane is often compared with other cationic lipids such as 1,2-dioleoyl-3-dimethylaminopropane and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride. These compounds share similar properties but differ in their head groups and overall structure. 1,2-Dioleyloxy-3-dimethylaminopropane is unique in its ability to efficiently encapsulate nucleic acids and facilitate their delivery into cells, making it highly suitable for gene therapy and drug delivery applications .

Properties

Molecular Formula

C41H81NO2

Molecular Weight

620.1 g/mol

IUPAC Name

N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine

InChI

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3

InChI Key

GLGLUQVVDHRLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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